7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Overview
Description
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative known for its pharmacological properties. Benzodiazepines are a class of psychoactive drugs that have a wide range of effects, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Cyclization: The formation of the benzodiazepine ring system is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Purification: The final product is purified using recrystallization techniques, typically from ethanol and toluene mixtures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different pharmacological properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, such as anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA_A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal symptoms.
Lorazepam: Commonly used for its anxiolytic and anticonvulsant effects.
Oxazepam: Used for its anxiolytic and muscle relaxant properties.
Uniqueness
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of both bromine and chlorine atoms in its structure can influence its binding affinity and selectivity for various receptor subtypes, potentially leading to different therapeutic effects .
Properties
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRKMVASWSSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495916 | |
Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-13-4 | |
Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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